2-(4-Isobutyrylphenyl)propane
Overview
Description
2-(4-Isobutyrylphenyl)propane is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It is a derivative of ibuprofen and is categorized under non-steroidal anti-inflammatory drugs (NSAIDs) . This compound is primarily used as a reference material in pharmaceutical research and quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutyrylphenyl)propane typically involves the Friedel-Crafts acylation of isobutyryl chloride with 4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutyrylphenyl)propane undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Isobutyrylbenzoic acid.
Reduction: 2-(4-Isobutyrylphenyl)propanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(4-Isobutyrylphenyl)propane is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isobutyrylphenyl)propane involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Naproxen: Another NSAID with a longer duration of action compared to ibuprofen.
Ketoprofen: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
2-(4-Isobutyrylphenyl)propane is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties . These modifications can influence its solubility, absorption, and overall efficacy compared to other NSAIDs .
Properties
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFMRLNOMBWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401233 | |
Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72846-62-9 | |
Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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